molecular formula C23H19NO2 B397102 2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B397102
M. Wt: 341.4g/mol
InChI Key: MALKTBVPQWNWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with an ethylanilino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 3-ethylaniline with 2-phenyl-1H-indene-1,3(2H)-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium-catalyzed amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted indene derivatives .

Scientific Research Applications

2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its unique combination of an ethylanilino group and a phenyl group on the indene core.

Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4g/mol

IUPAC Name

2-(3-ethylanilino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C23H19NO2/c1-2-16-9-8-12-18(15-16)24-23(17-10-4-3-5-11-17)21(25)19-13-6-7-14-20(19)22(23)26/h3-15,24H,2H2,1H3

InChI Key

MALKTBVPQWNWFQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC(=CC=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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